molecular formula C14H15N3O2 B1234934 1-(2-Methoxy-5-methylphenyl)-3-pyridin-4-ylurea

1-(2-Methoxy-5-methylphenyl)-3-pyridin-4-ylurea

Cat. No.: B1234934
M. Wt: 257.29 g/mol
InChI Key: VVOAMFHAJNZXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxy-5-methylphenyl)-3-pyridin-4-ylurea is a member of ureas.

Scientific Research Applications

Anticancer Effects and Toxicity Reduction

1-(2-Methoxy-5-methylphenyl)-3-pyridin-4-ylurea has been studied for its remarkable anticancer effects. A variant of this compound, when modified by replacing the acetamide group with an alkylurea moiety, showed potent antiproliferative activities against several human cancer cell lines. This modification also significantly reduced acute oral toxicity while retaining inhibitory activity against PI3Ks and mTOR, suggesting potential as an effective anticancer agent with lower toxicity (Wang et al., 2015).

Corrosion Inhibition

Derivatives of this compound have been explored as corrosion inhibitors. Specifically, pyridine derivatives have demonstrated significant effects in protecting mild steel in acidic environments. These compounds, through adsorption, effectively mitigate corrosion, highlighting their utility in industrial applications (Ansari et al., 2015).

Crystal Structure Analysis

The structural properties of compounds similar to this compound have been extensively studied. For instance, the crystal and molecular structure of a related compound was analyzed, providing valuable insights into the molecular arrangements and potential applications in material science and molecular engineering (Lakshminarayana et al., 2009).

mGluR5 Radioligand Characterization

Compounds containing the this compound structure have been characterized as selective radioligands for the mGluR5 receptor subtype. These studies provide a foundation for further research in neuroscience, particularly in understanding receptor distribution and pharmacologic properties in the brain (Patel et al., 2003).

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C14H15N3O2/c1-10-3-4-13(19-2)12(9-10)17-14(18)16-11-5-7-15-8-6-11/h3-9H,1-2H3,(H2,15,16,17,18)

InChI Key

VVOAMFHAJNZXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=NC=C2

solubility

4.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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